

Comparison of Dimethyl 5-chloroisophthalate with other halogenated isophthalate esters

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Compound of Interest

Compound Name: Dimethyl 5-chloroisophthalate

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A Comparative Analysis of Dimethyl 5-chloroisophthalate and its Halogenated Analogs

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **Dimethyl 5-chloroisophthalate** with other key halogenated isophthalate esters, namely Dimethyl 5-fluoroisophthalate and Dimethyl 5-bromoisophthalate. These compounds serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, advanced polymers, and other fine chemicals.[1] The nature of the halogen substituent significantly influences the physicochemical properties and reactivity of the ester, making a direct comparison essential for process optimization and new material design.

This document presents key physical data, a standardized synthetic protocol, and workflow diagrams to assist researchers in selecting the appropriate reagent for their specific application.

Data Presentation: Physicochemical Properties

The selection of a halogenated isophthalate ester often depends on its physical properties, which affect reaction conditions, solubility, and purification methods. The following table summarizes the key quantitative data for Dimethyl 5-fluoroisophthalate, **Dimethyl 5-chloroisophthalate**, and Dimethyl 5-bromoisophthalate.

Property	Dimethyl 5-fluoroisophthalate	Dimethyl 5-chloroisophthalate	Dimethyl 5-bromoisophthalate
CAS Number	17449-48-8[2]	20330-90-9[3]	51760-21-5[4]
Molecular Formula	C ₁₀ H ₉ FO ₄ [2]	C ₁₀ H ₉ ClO ₄	C ₁₀ H ₉ BrO ₄ [4]
Molecular Weight	212.17 g/mol [5]	228.63 g/mol	273.08 g/mol [4]
Melting Point	56.5-57 °C	Data not available in results	85-89 °C[4][6]
Boiling Point	~288 °C (at 760 mmHg)	Data not available in results	~150 °C[4][6]
Physical Form	Solid	Data not available in results	White to beige powder/crystal[4][6]
Water Solubility	Insoluble	Insoluble	Insoluble[4][6]

Note: A complete set of physical properties for **Dimethyl 5-chloroisophthalate** was not available in the provided search results. Properties are predicted to be intermediate between the fluoro and bromo analogs.

Experimental Protocols

The most common method for synthesizing dimethyl halogenated isophthalates is the Fischer esterification of the corresponding 5-halogenated isophthalic acid. The following is a generalized and robust protocol adapted from literature procedures.[7][8]

General Protocol: Synthesis of Dimethyl 5-halogenoisophthalates via Fischer Esterification

Principle: This reaction involves the acid-catalyzed esterification of a dicarboxylic acid with an excess of alcohol (methanol), which also serves as the solvent.[9] The equilibrium is driven toward the product side by using a large excess of methanol and a strong acid catalyst, such as sulfuric acid, which also acts as a dehydrating agent.[10]

Materials:

- 5-Haloisophthalic acid (e.g., 5-bromoisophthalic acid)
- Anhydrous Methanol (CH_3OH)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- 5 wt% Sodium Bicarbonate (NaHCO_3) aqueous solution
- Distilled Water
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4) for drying

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-haloisophthalic acid (1.0 eq).
- **Reagent Addition:** Add a significant excess of anhydrous methanol (e.g., 10-20 volumes relative to the acid) to the flask. Begin stirring to suspend the acid.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirring suspension.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65-70°C) and maintain this temperature with continuous stirring for 6-12 hours.^[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of cold distilled water (approx. 10 times the volume of the reaction mixture).^[7] A white or off-white solid product should precipitate.
- **Neutralization and Workup:** Slowly add a 5% aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.^[7]
- **Isolation:** Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with several portions of distilled water to remove any remaining salts.^[7]

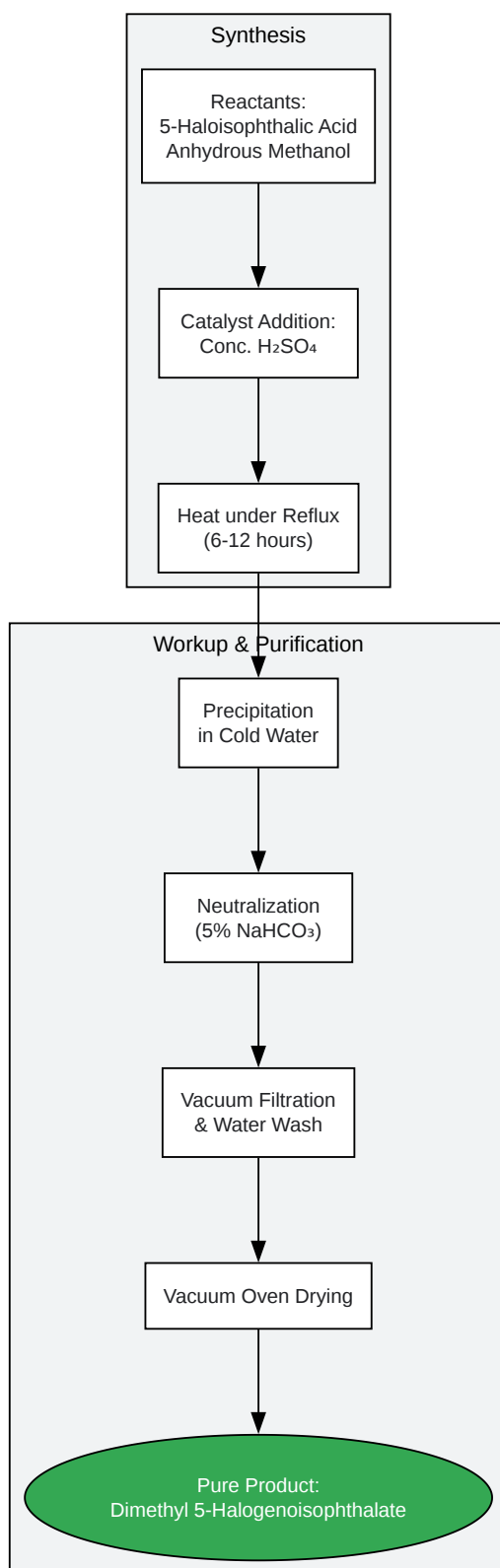
- Drying: Dry the collected white solid in a vacuum oven at 40-50°C for 24-48 hours to yield the pure dimethyl 5-halogenoisophthalate.[7]

Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, GC-MS, and IR spectroscopy.[9]

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of dimethyl 5-halogenoisophthalates as described in the protocol above.

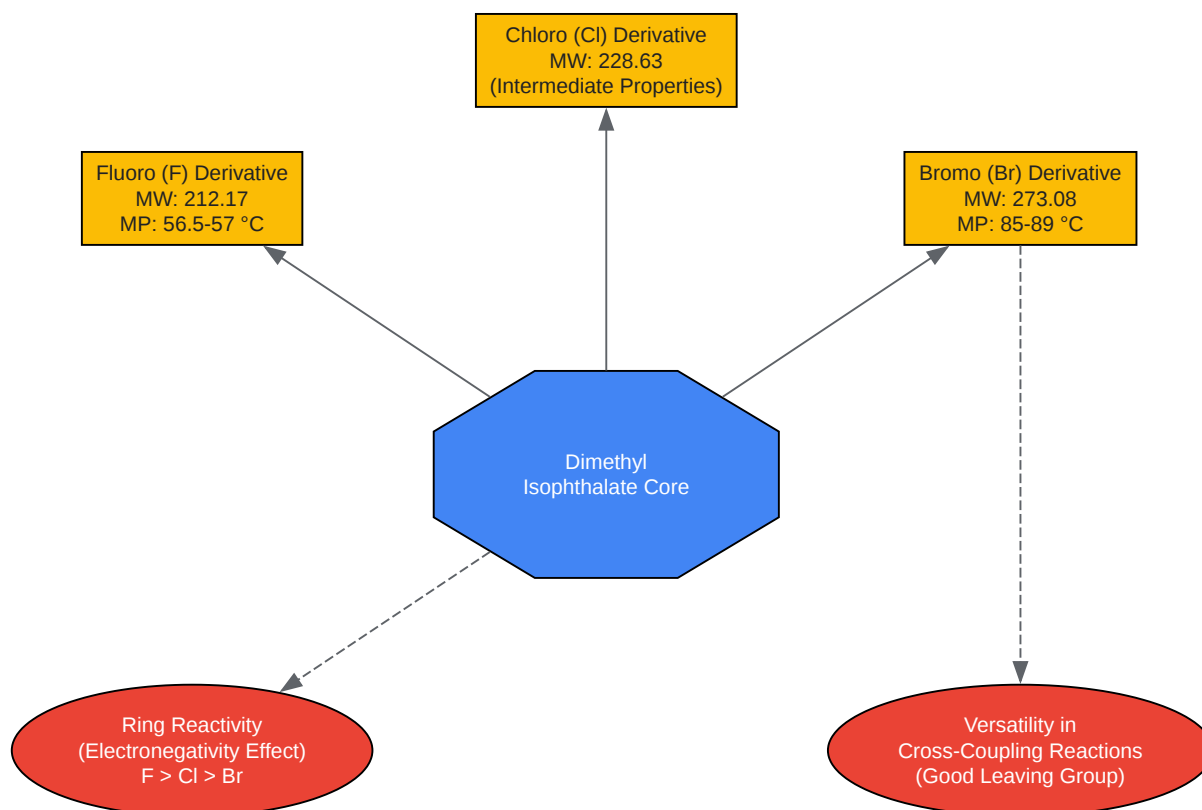


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Caption: General workflow for synthesis and purification of halogenated isophthalate esters.

Logical Relationship Diagram

This diagram illustrates the structural relationship between the parent compound and its halogenated derivatives, highlighting how the halogen substituent affects key molecular properties.



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Caption: Property relationships of halogenated dimethyl isophthalate esters.

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